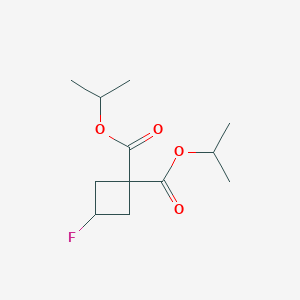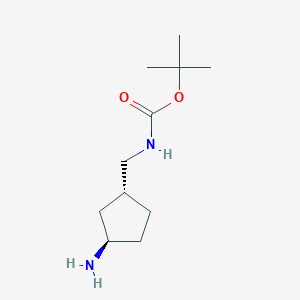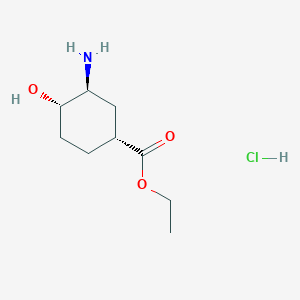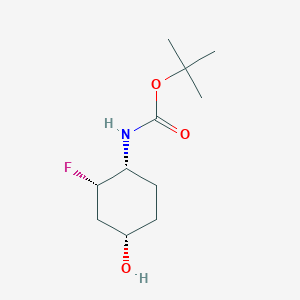
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate
Übersicht
Beschreibung
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate (DFCD) is a fluorinated cyclic ester which has become increasingly popular in recent years due to its versatile applications in scientific research. This compound is widely used as a reagent, a catalyst, and a ligand in various synthetic and biochemical processes. DFCD has also been used in a variety of laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Medical Imaging and Cancer Detection
Prostate Cancer Detection
Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-3-(18)F-FACBC), a synthetic amino acid analog radiotracer derived from diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate, has been studied for its efficacy in detecting recurrent prostate carcinoma. It showed more sensitivity and accuracy compared to other tracers in differentiating prostatic from extraprostatic disease (Schuster et al., 2011). A meta-analysis also highlighted its non-invasive, metabolic imaging capabilities in diagnosing prostate carcinoma relapse (Ren et al., 2016).
Lung Lesion Imaging
A pilot study explored the use of anti-3-[18F]FACBC for imaging pulmonary lesions. The study aimed to characterize the uptake of this tracer in lung carcinoma and determine its potential utility in characterizing pulmonary lesions (Amzat et al., 2013).
Renal Carcinoma Imaging
Anti-3-[18F]FACBC was also studied for its uptake in patients with renal masses. The study focused on assessing the radiotracer's uptake in renal masses and differentiating between various types of renal lesions (Schuster et al., 2009).
Polymer Chemistry
Diisopropyl cyclopropane-1,1-dicarboxylate, a related compound, was studied for its ability to undergo ring-opening polymerization. This research is significant for polymer chemistry, revealing the formation of carbon-chain polymers with unique structures and properties (Penelle & Xie, 2000).
Eigenschaften
IUPAC Name |
dipropan-2-yl 3-fluorocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO4/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGBULTZUZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)
![5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1403452.png)


![N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1403455.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)




![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)
